Cas no 897474-30-5 (1-4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenoxypropan-1-one)
1-4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenoxypropan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone, 1-[4-(6-nitro-2-benzothiazolyl)-1-piperazinyl]-3-phenoxy-
- 1-4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenoxypropan-1-one
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- Inchi: 1S/C20H20N4O4S/c25-19(8-13-28-16-4-2-1-3-5-16)22-9-11-23(12-10-22)20-21-17-7-6-15(24(26)27)14-18(17)29-20/h1-7,14H,8-13H2
- InChI Key: RTMYNWVKWXDYFM-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2=NC3=CC=C([N+]([O-])=O)C=C3S2)CC1)(=O)CCOC1=CC=CC=C1
1-4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenoxypropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2609-1083-2μmol |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
897474-30-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2609-1083-5μmol |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
897474-30-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2609-1083-10μmol |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
897474-30-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2609-1083-20μmol |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
897474-30-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2609-1083-1mg |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
897474-30-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2609-1083-2mg |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
897474-30-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2609-1083-3mg |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
897474-30-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2609-1083-4mg |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
897474-30-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2609-1083-5mg |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
897474-30-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2609-1083-10mg |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
897474-30-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenoxypropan-1-one Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 1-4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenoxypropan-1-one
Introduction to 1-4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenoxypropan-1-one (CAS No. 897474-30-5)
1-4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenoxypropan-1-one is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 897474-30-5, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The unique structural features of this compound, particularly its combination of a piperazine moiety and a phenoxypropanone backbone, contribute to its intriguing pharmacological properties.
The molecular structure of 1-4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenoxypropan-1-one incorporates several key functional groups that are known to influence biological activity. The presence of a nitro group on the benzothiazole ring and the piperazine ring enhances its interaction with biological targets, potentially leading to modulatory effects on various cellular processes. This compound's design reflects a sophisticated approach to drug discovery, aiming to optimize both potency and selectivity.
In recent years, there has been growing interest in the development of novel compounds that can modulate neurotransmitter systems. The piperazine moiety is particularly relevant in this context, as it is commonly found in drugs that target serotonin and dopamine receptors. The current research landscape suggests that compounds incorporating this structural motif may have applications in treating neurological and psychiatric disorders. The addition of the phenoxypropanone group further enhances the compound's potential by introducing additional binding interactions with biological targets.
The benzothiazole component of 1-4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenoxypropan-1-one is another critical feature that contributes to its pharmacological profile. Benzothiazole derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nitro substitution on the benzothiazole ring increases the compound's reactivity and may enhance its ability to interact with biological targets. This modification is particularly interesting from a chemical biology perspective, as it can influence both the electronic properties and solubility of the molecule.
The synthesis of 1-4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenoxypropan-1-one represents a significant achievement in organic chemistry and medicinal chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the complex framework of this molecule. These synthetic strategies not only highlight the expertise of the research team but also demonstrate the feasibility of producing such intricate structures on a laboratory scale.
Evaluation of the pharmacological properties of 1-(4-(6-nitrobenzothiazol)-2-yloxy)piperazinopropanone has been conducted using both in vitro and in vivo models. Initial studies have shown promising results in terms of receptor binding affinity and functional activity. For instance, preliminary data suggest that this compound may exhibit significant interactions with serotonin receptors, which are implicated in mood regulation and cognitive function. These findings align with the broader goal of developing novel therapeutics for neurological disorders.
The potential therapeutic applications of 1-(4-(6-nitrobenzothiazol)-2-yloxy)piperazinopropanone are vast and span multiple disease areas. Given its structural similarities to known pharmacologically active compounds, it is anticipated that this molecule could serve as a lead candidate for further drug development. Specifically, its ability to modulate neurotransmitter systems makes it a candidate for treating conditions such as depression, anxiety disorders, and neurodegenerative diseases. Additionally, its interaction with inflammatory pathways suggests potential applications in managing chronic inflammatory conditions.
The role of computational chemistry in understanding the behavior of 1-(4-(6-nitrobenzothiazol)-2-yloxy)piperazinopropanone cannot be overstated. Molecular modeling techniques have been instrumental in predicting how this compound might interact with biological targets at the atomic level. These simulations provide valuable insights into binding affinities, metabolic stability, and potential side effects. By leveraging computational tools alongside experimental data, researchers can accelerate the drug discovery process and increase the likelihood of success in clinical trials.
The future directions for research on 1-(4-(6-nitrobenzothiazol)-2-yloxy)piperazinopropanone are multifaceted. Further investigation into its pharmacokinetic properties will be essential to determine its suitability for therapeutic use. Additionally, exploring derivative compounds through structure-based drug design could uncover analogs with improved efficacy or reduced toxicity. Collaborative efforts between synthetic chemists, pharmacologists, and bioinformaticians will be crucial in translating laboratory findings into clinical applications.
In conclusion, 1-(4-(6-nitrobenzothiazol)-2-yloxy)piperazinopropanone (CAS No. 897474) represents a significant advancement in pharmaceutical research due to its unique structure and promising biological activities. The combination of a nitro-substituted benzothiazole ring with a piperazine moiety linked to a phenoxypropanone group creates a molecule with potential therapeutic value across multiple disease areas. As research continues to uncover new insights into its pharmacological properties, this compound holds great promise for future medical applications.
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